molecular formula C5H10N2O2S B163746 Glycine, N-[(ethylamino)thioxomethyl]-(9CI) CAS No. 134124-34-8

Glycine, N-[(ethylamino)thioxomethyl]-(9CI)

Cat. No. B163746
M. Wt: 162.21 g/mol
InChI Key: NDFJHOSKGQKOIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

Glycine is the proteinogenic amino acid of the lowest molecular weight, harboring a hydrogen atom as a side-chain . It is required for multiple metabolic pathways, such as glutathione synthesis and regulation of one-carbon metabolism . Glycine is also a bioactive amino acid that participates in the regulation of gene expression .


Molecular Structure Analysis

Glycine, also known as amino acetic acid, is an important component of many proteins and plays a crucial role in the synthesis of many biomolecules, including creatine and purine nucleotides . It is the smallest amino acid (with a molecular weight of 75.067 g/mol) and is located in both the hydrophilic and hydrophobic parts of the polypeptide chain .


Chemical Reactions Analysis

Glycine functions as an inhibitory neurotransmitter in the central nervous system and also facilitates excitatory potential at the N-methyl-D-aspartic acid (NMDA) receptors, along with glutamate . It has anti-inflammatory, cytoprotective, and immunomodulatory properties .


Physical And Chemical Properties Analysis

The molecular weight of Glycine, N-[(ethylamino)thioxomethyl]-(9CI) is 134.16 g/mol . It has a Hydrogen Bond Donor Count of 3 and a Hydrogen Bond Acceptor Count of 3 . It has a Rotatable Bond Count of 2 and a Topological Polar Surface Area of 107 Ų .

Scientific Research Applications

Chlorination Byproduct Formation

Research has shown that the formation of trihalomethanes (THMs), haloacetic acids (HAAs), and cyanogen halides (CNXs) in water treatment processes can be influenced by the presence of glycine. The study highlights the role of glycine in reducing THM and HAA formation, while also affecting CNX formation in response to chlorine ratios (Yang & Shang, 2004).

Enhancing Antioxidant Activity in Lettuce

A study has demonstrated that exogenous glycine nitrogen can enhance the accumulation of glycosylated flavonoids and antioxidant activity in lettuce. This indicates that glycine supplementation could be strategically used to improve the nutritional value of hydroponically grown lettuce (Yang et al., 2017).

Glyphosate Resistance in Plants

Glyphosate, a derivative of glycine, is widely used as an herbicide. Studies have focused on the molecular basis of glyphosate resistance, exploring different approaches through protein engineering. This research is crucial for developing transgenic glyphosate-resistant plants and understanding resistance mechanisms (Pollegioni, Schonbrunn, & Siehl, 2011).

New Metal Complexes of Glycine

Research on the synthesis and characterization of new metal complexes of N-acetyl amino thioxomethyl Glycine has been conducted. This study is vital for understanding the interactions and potential applications of these complexes in various fields (Naema, 2017).

Environmental Impact of Glyphosate

The fate and transport of glyphosate and its degradate in agricultural basins have been extensively studied, providing insight into its environmental impact. This research is crucial for understanding how glyphosate used in agriculture can affect surrounding ecosystems (Coupe et al., 2012).

Purification of Glycine N-methyltransferase

Studies on the purification and characterization of glycine N-methyltransferase have provided valuable insights into the enzymatic processes involving glycine. This research aids in understanding the metabolic pathways and potential applications in various biochemical processes (Heady & Kerr, 1973).

Future Directions

Glycine, N-[(ethylamino)thioxomethyl]-(9CI) is available for purchase from various suppliers . Its applications in drug development and organic synthesis make it a promising compound for future research.

properties

IUPAC Name

2-(ethylcarbamothioylamino)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2O2S/c1-2-6-5(10)7-3-4(8)9/h2-3H2,1H3,(H,8,9)(H2,6,7,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDFJHOSKGQKOIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=S)NCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10567977
Record name N-(Ethylcarbamothioyl)glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10567977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Glycine, N-[(ethylamino)thioxomethyl]-(9CI)

CAS RN

134124-34-8
Record name N-(Ethylcarbamothioyl)glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10567977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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